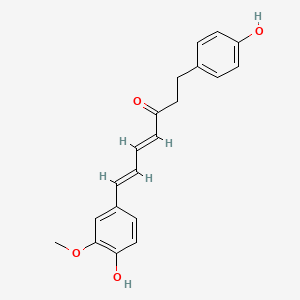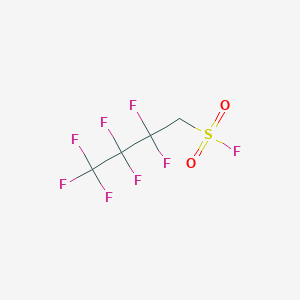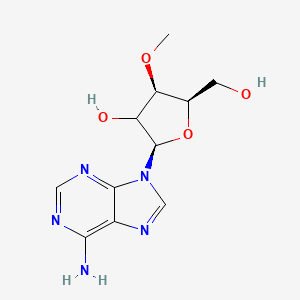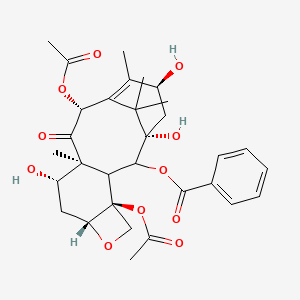
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol is a complex organic compound that features both nitro and hydroxymethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and a suitable oxane derivative. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are in place, and implementing purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or acids, while reduction of nitro groups will produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets. The nitro groups may participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds or undergo further chemical modifications. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,4-Dinitroaniline: Shares the nitroaniline structure but lacks the oxane and hydroxymethyl groups.
6-Hydroxymethyl-oxane-2,4,5-triol: Contains the oxane and hydroxymethyl groups but lacks the nitroaniline moiety.
Uniqueness
3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol is unique due to the combination of nitroaniline and oxane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
7253-54-5 |
|---|---|
分子式 |
C12H15N3O9 |
分子量 |
345.26 g/mol |
IUPAC名 |
3-(2,4-dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C12H15N3O9/c16-4-8-10(17)11(18)9(12(19)24-8)13-6-2-1-5(14(20)21)3-7(6)15(22)23/h1-3,8-13,16-19H,4H2 |
InChIキー |
YMQMVONSQIWFNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2C(C(C(OC2O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)

![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)

![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

